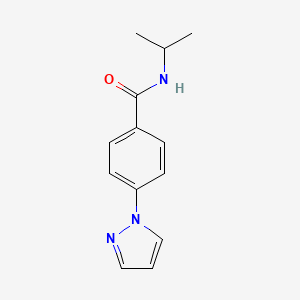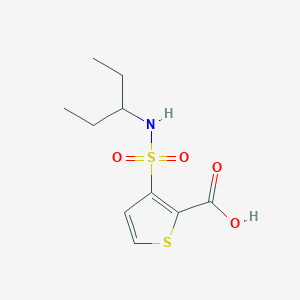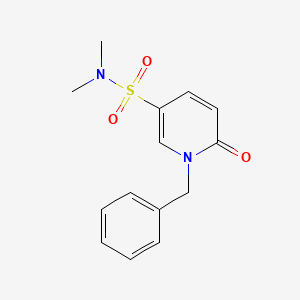![molecular formula C17H20N2OS B7463167 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and other neurological disorders.
Mécanisme D'action
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it interferes with the function of mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied. The compound selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one in lab experiments is that it selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. However, there are also limitations to using this compound, including the fact that it is a toxic compound that can be dangerous if not handled properly. Additionally, the effects of this compound on the brain are irreversible, making it difficult to study the long-term effects of the compound.
Orientations Futures
There are many future directions for research on 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, including the development of new treatments for Parkinson's disease that target the mechanisms of the disease. Additionally, researchers are exploring the use of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of this compound toxicity, which could lead to new insights into the causes of Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound has been instrumental in advancing our understanding of Parkinson's disease and other neurological disorders, and there are many future directions for research on the compound. While there are limitations to using this compound in lab experiments, its unique properties make it a valuable tool for studying the mechanisms of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one involves several steps, including the condensation of 2-acetylthiazole with propylamine, followed by the reaction of the resulting product with methyl iodide. The final step involves the cyclization of the intermediate product to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one has been widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. The compound selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. By studying the effects of this compound on these neurons, researchers can gain a better understanding of the mechanisms of the disease and develop new treatments.
Propriétés
IUPAC Name |
1-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-5-13-7-9-14(10-8-13)16-12(2)21-17(18-16)19-11-4-6-15(19)20/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHPLBDDBOSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)
![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)


![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-benzyl-1-[2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7463152.png)

![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)

